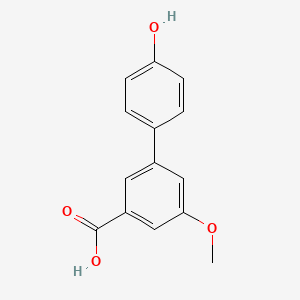

3-(4-Hydroxyphenyl)-5-methoxybenzoic acid

Description

Positioning within the Chemical Landscape of Substituted Benzoic Acids

The biphenyl (B1667301) framework itself is a significant structural unit in many pharmacologically active compounds. arabjchem.org The substitution pattern in 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid, with a hydroxyl group on one ring and methoxy (B1213986) and carboxylic acid groups on the other, places it in a category of compounds with potential for interesting electronic and conformational properties. The presence of the carboxylic acid group classifies it as an acidic compound, capable of donating a proton.

The synthesis of such biphenyl derivatives is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. researchgate.netwikipedia.org This reaction allows for the efficient formation of carbon-carbon bonds between two aromatic rings, starting from an organoboron species and an organohalide, catalyzed by a palladium complex. wikipedia.org For a compound like this compound, a plausible synthetic strategy would involve the coupling of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

To illustrate the general characteristics of related compounds, the following table presents data for structurally similar benzoic acid derivatives.

| Property | 4-Hydroxybenzoic acid | 3,5-Dimethoxybenzoic acid | Biphenyl-4-carboxylic acid |

| Molecular Formula | C₇H₆O₃ | C₉H₁₀O₄ | C₁₃H₁₀O₂ |

| Molar Mass ( g/mol ) | 138.12 | 182.17 | 198.22 |

| Melting Point (°C) | 214-217 | 185-187 | 225-228 |

| General Solubility | Soluble in alcohol, ether | Soluble in hot water, alcohol | Soluble in ethanol, ether |

This table presents data for structurally related compounds to provide a contextual understanding of the potential properties of this compound.

Rationale for Academic Investigation of Phenolic Acids with Hydroxyl and Methoxy Substituents

The academic interest in phenolic acids, particularly those containing both hydroxyl and methoxy groups, is largely driven by their well-documented antioxidant properties and their presence in numerous natural products. nih.gov These functional groups play a crucial role in the molecule's ability to scavenge free radicals, a key process in mitigating oxidative stress. nih.gov

The hydroxyl (-OH) group on the phenolic ring is a key pharmacophore that can donate a hydrogen atom to neutralize free radicals. researchgate.net The stability of the resulting phenoxyl radical is a critical factor in its antioxidant efficacy. The presence and position of other substituents on the aromatic ring, such as the methoxy (-OCH₃) group, can significantly influence this stability through electronic effects (resonance and induction). researchgate.net

Methoxy groups are known to be electron-donating by resonance, which can increase the electron density on the phenolic oxygen, potentially enhancing its radical scavenging activity. researchgate.net Theoretical studies on substituted biphenyl molecules have shown that the position of hydroxyl and methyl (a component of methoxy) subgroups can affect the electronic structure, including the energy gap and dipole moment of the molecule. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-7-10(6-11(8-13)14(16)17)9-2-4-12(15)5-3-9/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCESHIIOAAGFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688727 | |

| Record name | 4'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-56-1 | |

| Record name | 4'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery, Natural Occurrence, and Biosynthetic Pathways

Isolation and Characterization from Natural Sources

While 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid itself is not extensively documented as a directly isolated natural product, its core chemical structure and closely related analogues are found in various biological systems, including microbes and plants. The study of these related compounds provides insight into the natural occurrence of this structural class.

Microorganisms are a rich source of diverse secondary metabolites, including various benzoic acid derivatives. While direct isolation of this compound from microbial sources is not prominently reported, the biosynthesis of structurally similar compounds has been identified.

A notable example comes from a ubiquinone-deficient mutant strain of Saccharomyces cerevisiae . This yeast was found to accumulate a key intermediate in ubiquinone biosynthesis, identified as 3-methoxy-4-hydroxy-5-hexaprenylbenzoic acid . nih.gov This compound shares the methoxy-hydroxyphenyl-benzoic acid core but is distinguished by a long hexaprenyl side chain. Its isolation and characterization were pivotal in understanding the ubiquinone biosynthetic pathway. nih.gov

Fungi, in general, are known to metabolize aromatic compounds. For instance, various fungal species, including Aspergillus niger, can convert ferulic acid into vanillic acid (4-hydroxy-3-methoxybenzoic acid), a simpler but related aromatic acid. nih.govresearchgate.net The study of fungal metabolic pathways for compounds like vanillin (B372448) and vanillic acid has revealed a common capability to modify guaiacyl units, which are precursors to these aromatic molecules. nih.govnih.gov

| Compound | Microorganism | Significance |

|---|---|---|

| 3-methoxy-4-hydroxy-5-hexaprenylbenzoic acid | Saccharomyces cerevisiae (mutant strain) | Intermediate in ubiquinone biosynthesis. nih.gov |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Aspergillus niger, Pycnoporus cinnabarinus | Product of ferulic acid bioconversion. nih.govresearchgate.net |

The structural backbone of this compound is present in more complex molecules isolated from plants. For example, the compound 3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , a glycosylated flavonoid, has been reported in plants such as Ormosia henryi and Eriosema tuberosum. nih.gov This demonstrates that plants possess the enzymatic machinery to synthesize this specific substituted biphenyl (B1667301) arrangement.

Simpler, related benzoic acids are widespread in the plant kingdom. Vanillic acid is found in various plants, including the roots of Angelica sinensis and in apricot kernels. mdpi.com It is also a known metabolite of ferulic acid. Gallic acid (3,4,5-trihydroxybenzoic acid) and its methylated derivative, 3-O-methylgallic acid (3,4-dihydroxy-5-methoxybenzoic acid), are also common plant constituents, found in foods like grapes, tea, and various nuts. researchgate.netthegoodscentscompany.comnih.govfoodstruct.com The presence of these compounds underscores the prevalence of hydroxylated and methoxylated benzoic acids in nature.

| Compound Type | Example Compound | Plant Source(s) |

|---|---|---|

| Complex Flavonoid | 3-(4-hydroxyphenyl)-5-methoxy-[...]chromen-4-one | Ormosia henryi, Eriosema tuberosum nih.gov |

| Simple Benzoic Acid | Vanillic acid | Hovenia dulcis, Apricot Kernels mdpi.comresearchgate.net |

| Simple Benzoic Acid | Gallic acid | Grapes, Tea, Hazelnuts nih.govpan.olsztyn.pl |

| Simple Benzoic Acid | 3-O-methylgallic acid | Red wine thegoodscentscompany.com |

Elucidation of Biosynthetic Routes

The biosynthetic pathways leading to compounds structurally related to this compound are primarily understood through the lens of ubiquinone (Coenzyme Q) biosynthesis. This essential pathway involves the modification of a benzoic acid precursor.

The biosynthesis of ubiquinone in eukaryotes like Saccharomyces cerevisiae begins with precursors from the shikimate pathway. nih.gov The central aromatic precursor is 4-hydroxybenzoic acid , which can be derived from either chorismate or the amino acid tyrosine.

Once formed, 4-hydroxybenzoic acid undergoes a series of modifications, including prenylation (attachment of a long isoprenoid chain) and several ring modifications (hydroxylations, methylations, and decarboxylation). A key intermediate identified in a mutant strain of S. cerevisiae is 3-methoxy-4-hydroxy-5-hexaprenylbenzoic acid . nih.gov This discovery demonstrated that in the eukaryotic pathway, 3-O-methylation occurs before the final decarboxylation step. nih.gov This prenylated intermediate is structurally analogous to the target compound of this article, differing by the presence of the hexaprenyl group.

| Precursor/Intermediate | Role in Pathway | Organism(s) |

|---|---|---|

| Chorismate / Tyrosine | Initial precursors for the aromatic ring. | Saccharomyces cerevisiae, Bacteria |

| 4-Hydroxybenzoic acid | Core aromatic ring structure for ubiquinone. | Saccharomyces cerevisiae, Bacteria |

| 3-methoxy-4-hydroxy-5-hexaprenylbenzoic acid | A key prenylated and methylated intermediate. nih.gov | Saccharomyces cerevisiae nih.gov |

Formation of the Benzenoid Ring : The shikimate pathway produces chorismate. In yeast, chorismate or tyrosine is converted to 4-hydroxybenzoic acid, the foundational aromatic head of the ubiquinone molecule.

Prenylation : The enzyme COQ2 attaches a polyprenyl diphosphate (B83284) tail to the 4-hydroxybenzoic acid ring. In S. cerevisiae, this is typically a hexaprenyl (30-carbon) tail.

Ring Modifications : A series of enzymes (COQ proteins in eukaryotes) catalyze successive hydroxylations, O-methylations, and ultimately a decarboxylation of the benzoic acid ring. The identification of 3-methoxy-4-hydroxy-5-hexaprenylbenzoic acid as an intermediate confirms the sequence of some of these steps. nih.gov Specifically, it shows that hydroxylation at position 5 is followed by methylation at position 3 before the carboxyl group is removed.

This pathway highlights how a simple precursor like 4-hydroxybenzoic acid is systematically elaborated within biological systems to create complex, functional molecules. The enzymatic steps involved in hydroxylation and methylation provide a clear biochemical basis for the natural occurrence of the methoxy-hydroxyphenyl-benzoic acid structures seen in intermediates and related natural products.

Synthetic Methodologies and Analog Design for 3 4 Hydroxyphenyl 5 Methoxybenzoic Acid and Its Derivatives

Chemical Synthesis Approaches

The synthesis of 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid and its derivatives can be achieved through various chemical strategies. These approaches range from building the core structure from simpler precursors to modifying the functional groups of the existing molecule.

De Novo Synthesis Strategies for Substituted Benzoic Acids

The fundamental structure of this compound can be constructed using several established synthetic methodologies. These de novo strategies are crucial for creating the biphenyl-like core and introducing the desired substituents at specific positions.

One of the most powerful and versatile methods for forming the carbon-carbon bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction . wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide. wikipedia.orgorganic-chemistry.orgrsc.org For the synthesis of the target compound, this could involve the reaction of 3-bromo-5-methoxybenzoic acid with 4-hydroxyphenylboronic acid or, alternatively, 3-iodo-5-methoxybenzoic acid with the same boronic acid. The reaction is generally carried out in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. rsc.org

Another classical approach for forming carbon-carbon bonds is the Grignard reaction . miracosta.edugoogle.comcerritos.edu This method would involve the preparation of a Grignard reagent from a suitably protected halo-methoxyphenyl derivative. For instance, reacting 3-bromo-5-methoxybromobenzene with magnesium would form the corresponding Grignard reagent. google.comcerritos.edu This organometallic species could then react with a protected 4-hydroxybenzaldehyde, followed by oxidation of the resulting alcohol to a carboxylic acid and subsequent deprotection steps. A more direct approach involves the reaction of the Grignard reagent with carbon dioxide (dry ice) to form the carboxylic acid directly. miracosta.edugoogle.com

The following table summarizes plausible de novo synthetic routes:

| Reaction Name | Starting Materials Example | Key Reagents | Product |

| Suzuki-Miyaura Coupling | 3-Bromo-5-methoxybenzoic acid and 4-Hydroxyphenylboronic acid | Palladium catalyst, Base | This compound |

| Grignard Reaction | 3-Bromo-5-methoxybromobenzene and CO2 | Magnesium, Dry Ice | This compound (after deprotection) |

Functional Group Transformations and Derivatization (e.g., ester hydrolysis, Schiff base formation)

Once the core structure of this compound is synthesized, its functional groups—the carboxylic acid, the hydroxyl group, and the methoxy (B1213986) group—can be modified to produce a variety of derivatives.

Esterification and Ester Hydrolysis: The carboxylic acid group can be readily converted into an ester through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. google.com Conversely, an ester derivative can be hydrolyzed back to the carboxylic acid, often under basic conditions followed by acidification. For instance, the methyl ester of 3-(4-methoxyphenyl)glycidic acid has been shown to undergo stereospecific hydrolysis. google.com This reversibility allows for the protection of the carboxylic acid group during other synthetic steps.

Amide Formation: The carboxylic acid can also be converted to an amide by reacting it with an amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with the desired amine. nih.govgoogle.com The synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide has been reported via amide coupling. researchgate.net

Schiff Base Formation: The phenolic hydroxyl group, after conversion to an aldehyde or in the presence of a suitable diamine, can participate in the formation of Schiff bases. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net For example, Schiff bases of 4-hydroxy-3-methoxybenzaldehyde have been synthesized. mdpi.com While not a direct reaction of the target compound, this illustrates a potential derivatization pathway if the hydroxyphenyl moiety were to be modified.

Demethylation: The methoxy group can be cleaved to a hydroxyl group, a process known as demethylation. This is often achieved using strong acids or bases at elevated temperatures. For example, 3,4,5-trimethoxybenzoic acid can be selectively demethylated at the 4-position to yield 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). google.com

Rational Design and Synthesis of Analogues

The design and synthesis of analogues of this compound are guided by the principles of medicinal chemistry, aiming to enhance its potential biological activity, selectivity, and pharmacokinetic properties.

Structure-Guided Modulations for Bioactivity Enhancement

Structure-guided drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. While the specific biological target of this compound is not defined here, general principles can be applied.

Pharmacophore Modeling: A pharmacophore model represents the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govnih.govresearchgate.net By analyzing the structure of this compound, a pharmacophore model can be hypothesized. This model can then be used to virtually screen for other molecules that fit the pharmacophore, or to guide the design of new analogues with improved binding characteristics. nih.govnih.gov

Bioisosteric Replacement: Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which can be interchanged without a significant change in biological activity. baranlab.orgdrughunter.comnih.gov This strategy is often used to improve a molecule's properties. For example, the carboxylic acid group could be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid ester to potentially enhance metabolic stability or cell permeability. cambridgemedchemconsulting.com

The following table provides examples of potential bioisosteric replacements:

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Similar acidity, may improve metabolic stability. cambridgemedchemconsulting.com |

| Carboxylic Acid | Acylsulfonamide | Can mimic the geometry and hydrogen bonding of a carboxylate. nih.gov |

| Phenolic Hydroxyl | Amine or Thiol | Alter hydrogen bonding capacity and polarity. |

| Methoxy Group | Other Alkoxy Groups | Modulate lipophilicity and steric bulk. |

Exploration of Novel Scaffolds Incorporating Benzoic Acid Moieties

Beyond simple functional group modifications, novel molecular scaffolds can be designed that incorporate the key benzoic acid moiety. This involves more significant structural changes to explore new chemical space and potentially discover compounds with novel biological activities.

Preclinical Investigation of Biological Activities and Mechanisms of Action

Antioxidant and Redox Modulatory Effects

The antioxidant potential of phenolic compounds is well-documented and is largely attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.

In Vitro Free Radical Scavenging Assays

The antioxidant activity of phenolic acids is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.gov For instance, studies on various hydroxybenzoic acids have shown that compounds with multiple hydroxyl groups, such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4,5-trihydroxybenzoic acid (gallic acid), exhibit strong antioxidant activity. nih.gov The presence of a methoxy group can also modulate this activity. nih.gov It is plausible that 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid would exhibit free radical scavenging properties in these assays, though its specific potency (e.g., IC50 value) would require direct experimental determination.

Table 1: Antioxidant Activity of Structurally Related Phenolic Acids

| Compound | Assay | Antioxidant Activity (IC50) | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxybenzoic acid | DPPH | 2.42 ± 0.08 µM | nih.gov |

| 3,4-Dihydroxybenzoic acid | DPPH | > 2.42 µM | nih.gov |

Note: A lower IC50 value indicates higher antioxidant activity. Data for this compound is not available.

Mechanisms of Cellular Antioxidant Defense Modulation

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating cellular defense mechanisms. mdpi.com This can involve the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com A key pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of antioxidant response elements (ARE), which drives the expression of various protective genes.

While specific studies on the effect of this compound on these pathways are lacking, related compounds have been shown to modulate cellular antioxidant defenses. For example, certain flavonoids and phenolic acids can activate the Nrf2 pathway, thereby enhancing the cell's capacity to counteract oxidative stress. It is hypothesized that this compound may also possess the ability to influence these cellular mechanisms, a prospect that warrants further investigation.

Antimicrobial Efficacy

Phenolic acids are known to possess antimicrobial properties, acting against a range of pathogenic microorganisms.

Antibacterial Spectrum and Inhibitory Mechanisms (e.g., against Gram-positive and Gram-negative Bacteria)

The antibacterial activity of phenolic compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. mdpi.com Studies on hydroxybenzoic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For instance, 4-hydroxybenzoic acid has been shown to affect the viability of both types of bacteria. researchgate.net

The mechanisms of antibacterial action for phenolic acids can include disruption of the bacterial cell membrane, inhibition of key enzymes, and interference with nucleic acid and protein synthesis. The specific antibacterial spectrum and efficacy of this compound would depend on its ability to penetrate the bacterial cell wall and interact with cellular targets.

Table 2: Antibacterial Activity of Structurally Related Phenolic Acids

| Compound | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus | >100 | mdpi.com |

| 3,4-Dihydroxybenzoic acid | Escherichia coli | 2000 | researchgate.net |

Note: MIC values represent the minimum inhibitory concentration. Data for this compound is not available.

Antifungal Properties and Cellular Targets

In addition to antibacterial effects, phenolic compounds often exhibit antifungal activity. Research on compounds like 3,4,5-trihydroxybenzoic acid has shown efficacy against various fungal species, including pathogenic yeasts like Candida albicans and dermatophytes. scirp.orgscirp.org The antifungal mechanisms can involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with essential metabolic pathways.

For instance, studies on dihydroxyflavones, another class of phenolic compounds, have demonstrated that they can inhibit biofilm formation and the morphological transition of Candida albicans, which are crucial for its pathogenicity. nih.gov Given its phenolic structure, this compound may also possess antifungal properties, although the specific fungal species it targets and its mechanism of action would need to be elucidated through dedicated studies.

Table 3: Antifungal Activity of Structurally Related Phenolic Acids

| Compound | Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxybenzoic acid | Candida albicans ATCC 10231 | 128 | scirp.orgscirp.org |

| 3,4,5-Trihydroxybenzoic acid | Candida krusei ATCC 6258 | 128 | scirp.orgscirp.org |

| 3,4,5-Trihydroxybenzoic acid | Trichophyton sp. | 32 | scirp.orgscirp.org |

Note: MIC values represent the minimum inhibitory concentration. Data for this compound is not available.

Anti-inflammatory Response Modulation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Phenolic compounds are recognized for their ability to modulate inflammatory responses.

The anti-inflammatory effects of phenolic acids are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A crucial mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation. mdpi.com Additionally, phenolic compounds can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov

Studies on structurally similar compounds provide a basis for the potential anti-inflammatory activity of this compound. For example, derivatives of 3,4,5-trimethoxybenzyl alcohol have been shown to enhance the anti-inflammatory activity of nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-2. mdpi.com Furthermore, other phenylpropanoid compounds have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced production of NO and prostaglandin (B15479496) E2 in macrophage cell lines by blocking signaling pathways such as NF-κB and MAPK. nih.gov It is conceivable that this compound could exert similar anti-inflammatory effects, a hypothesis that awaits experimental validation.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) |

| 4-Hydroxybenzoic acid |

| Superoxide dismutase (SOD) |

| Catalase (CAT) |

| Glutathione peroxidase (GPx) |

| 5-(p-hydroxybenzoyl) shikimic acid |

| Escherichia coli |

| Staphylococcus haemolyticus |

| Staphylococcus aureus |

| Candida albicans |

| Candida krusei |

| Trichophyton sp. |

| 3,2'-dihydroxyflavone |

| Cyclooxygenase (COX) |

| Prostaglandins |

| Nitric oxide (NO) |

| Inducible nitric oxide synthase (iNOS) |

| 3,4,5-trimethoxybenzyl alcohol |

| Lipopolysaccharide (LPS) |

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-6)

There is currently no specific data available from preclinical studies demonstrating the ability of This compound to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Research on analogous compounds suggests that this class of molecules may possess anti-inflammatory properties. For instance, various plant-derived small molecules are known to exhibit inhibitory effects on TNF-α. mdpi.comresearchgate.netnih.gov Additionally, compounds like 2',5'-dihydroxyacetophenone (B116926) have been shown to significantly decrease levels of both TNF-α and IL-6. selleck.co.jp Another related compound, 3,4,5-tricaffeoylquinic acid, has been found to inhibit the production of inflammatory mediators stimulated by TNF-α. nih.gov However, these findings cannot be directly extrapolated to This compound without specific experimental verification.

Disruption of Inflammatory Signaling Pathways (e.g., NF-κB, COX pathways)

Direct evidence detailing the effects of This compound on inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) is not present in the reviewed scientific literature.

However, studies on structurally similar molecules indicate potential for such activity. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), an isomer of the subject compound, has been noted for its ability to inhibit NF-κB activation. selleckchem.com Furthermore, a phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, demonstrated significant inhibition of the NF-κB signaling pathway in lipopolysaccharide-stimulated macrophages. nih.gov The 3,4,5-trimethoxybenzyl moiety, which shares some structural features, has been identified in compounds that act as selective COX-2 inhibitors. mdpi.com These examples suggest that the core structure of This compound may interact with these pathways, but dedicated research is required for confirmation.

Antiproliferative and Chemopreventive Studies in Cancer Models (Preclinical)

In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines (e.g., breast, colon cancer, MCF-7)

There is no specific published data on the in vitro cytotoxicity or growth inhibitory effects of This compound against cancer cell lines, including breast (such as MCF-7) and colon cancer lines.

The scientific literature contains numerous examples of synthetic derivatives with structural similarities that exhibit cytotoxicity against various cancer cells. nih.govekb.egnih.govnih.gov For instance, a variety of compounds have been tested on the MCF-7 breast cancer cell line, showing a range of inhibitory concentrations. researchgate.netmdpi.com However, without direct experimental data, the antiproliferative potential of This compound remains unknown.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Specific studies investigating the ability of This compound to induce apoptosis or cause cell cycle arrest in cancer cells have not been identified in the available literature.

Extensive research has been conducted on other novel compounds, demonstrating mechanisms of programmed cell death and cell cycle disruption. waocp.orgnih.govnih.govnih.govcolab.wsresearchgate.net These studies often detail the molecular pathways involved, such as the modulation of apoptotic proteins and cell cycle checkpoints. The relevance of these findings to This compound is speculative and requires direct investigation.

Modulation of Oncogenic Pathways (e.g., Akt/NF-κB signaling)

There is a lack of direct evidence concerning the modulation of oncogenic pathways, such as the Akt/NF-κB signaling cascade, by This compound .

Research on related molecules provides some context. For example, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester, a derivative of a structural isomer, has been shown to target the Akt/NF-κB signaling pathway in prostate cancer models. nih.gov Another compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol, was found to reduce signaling through the PI3K/AKT/NF-κB pathway in lung cancer cells. nih.gov These findings underscore the potential for this class of compounds to interact with key oncogenic pathways, but specific data for This compound is needed.

Investigation as Tubulin Polymerization Inhibitors or Vascular Disrupting Agents

No preclinical studies have been found that specifically investigate This compound as a tubulin polymerization inhibitor or a vascular disrupting agent.

The 3,4,5-trimethoxyphenyl moiety, which bears some resemblance to the substitution pattern of the subject compound, is a feature of several known tubulin polymerization inhibitors. nih.govnih.govresearchgate.netmonash.edu Some of these compounds also exhibit potent vascular disrupting properties. nih.gov For instance, 2-(4-Hydroxyphenyl)-6-methoxy-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan shares some structural elements and has been studied in this context. nih.gov However, the specific activity of This compound in this regard has not been reported.

Neurobiological Activities and Mechanisms

The potential impact of this compound on neuronal health has been a subject of scientific inquiry, particularly concerning its ability to counteract cellular damage and influence protective signaling pathways within the brain.

Oxidative stress is a significant factor in the pathophysiology of various neurodegenerative diseases, leading to damage of essential cellular components like lipids, proteins, and DNA. frontiersin.org Research into compounds that can mitigate this damage is crucial. Some studies have highlighted the importance of the 4-hydroxyl group on the phenyl ring for neuroprotective activities in related chemical scaffolds. nih.gov For instance, in a cellular model of Alzheimer's disease, the presence of this hydroxyl group was found to be important for the observed neuroprotective effects. nih.gov The replacement of this group often leads to a significant or complete loss of neuroprotective activity. nih.gov

The neuroprotective effects of phenolic compounds are often linked to their ability to combat oxidative stress. frontiersin.org For example, methyl 3,4-dihydroxybenzoate (MDHB), a related compound, has been shown to protect human neuroblastoma SH-SY5Y cells from oxidative damage induced by tert-butyl hydroperoxide (TBHP). nih.gov This protection involves improving the defense of the cells against oxidative stress and suppressing apoptosis. nih.gov Similarly, 4-hydroxycinnamic acid has demonstrated neuroprotective effects by delaying apoptosis and reducing oxidative and nitrative damage in neuronal cells. sciopen.com While direct studies on this compound are limited in this specific context, the activities of structurally similar compounds suggest a potential role in protecting neuronal cells from oxidative insults.

The mechanisms underlying neuroprotection are often multifaceted, involving the activation of endogenous defense systems. frontiersin.org A key pathway in cellular defense against oxidative stress is the Nrf2-ARE (nuclear factor erythroid 2-related factor 2/antioxidant responsive element) system. frontiersin.org Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. frontiersin.org Another critical pathway for neuronal survival and plasticity is the TrkB (tropomyosin-related kinase B) signaling pathway. frontiersin.org Some phytochemicals exert their neuroprotective effects by co-activating both the TrkB and Nrf2-ARE signaling systems. frontiersin.org

In studies of related compounds, the neuroprotective mechanisms have been linked to specific molecular interactions. For example, some analogs are thought to interact with the FMN binding site of mitochondrial complex I to exert their neuroprotective activities. nih.gov In the case of genistein, a phytoestrogen, neuroprotection against amyloid-beta-induced toxicity is achieved by inducing the PKC signaling pathway. nih.gov Apigenin, another flavonoid, is believed to activate the BDNF/ERK/CREB pathway, which promotes neuronal survival. nih.gov Although the precise pathways modulated by this compound require further elucidation, the established neuroprotective mechanisms of other phenolic compounds provide a framework for future investigation.

Other Preclinical Pharmacological Activities

No preclinical studies evaluating the analgesic or pain modulatory effects of this compound were identified in the search results. Research into the analgesic properties of novel compounds often involves various animal models to assess both central and peripheral nervous system effects, but this specific compound does not appear to have been investigated in this context. mdpi.comnih.gov

There are no available preclinical data on the anti-diabetic potential or the effects on glucose homeostasis for this compound.

It is important to note that studies were found for a different, though isomeric, compound, 2-Hydroxy-4-methoxy benzoic acid (HMBA) . Research on HMBA, isolated from the roots of Hemidesmus indicus, has shown that it may possess anti-diabetic properties in streptozotocin-induced diabetic rat models. nih.govresearchgate.net In these studies, HMBA was reported to reduce blood glucose levels and restore plasma insulin. nih.govresearchgate.net However, as 2-Hydroxy-4-methoxy benzoic acid is a distinct chemical structure from This compound , these findings cannot be attributed to the subject compound.

The table below summarizes findings for the related but distinct compound, HMBA.

| Compound Name | Model | Key Findings | Citations |

| 2-Hydroxy-4-methoxy benzoic acid (HMBA) | Streptozotocin-induced diabetic rats | Reduced blood glucose levels, restored plasma insulin, and improved glycemic control. | nih.govresearchgate.net |

This data pertains to 2-Hydroxy-4-methoxy benzoic acid, not this compound.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Correlating Substituent Patterns with Biological Efficacy

The nature and placement of substituents on the aromatic rings of 3-(4-hydroxyphenyl)-5-methoxybenzoic acid are critical determinants of its biological activity. The hydroxyl and methoxy (B1213986) groups, in particular, play pivotal roles in molecular recognition and binding affinity to biological targets.

The phenolic hydroxyl group at the 4'-position is a crucial feature for the activity of this class of compounds. Its position is highly specific, and alterations often lead to a significant decrease in efficacy. This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions within the binding site of target proteins.

Research into related biphenyl (B1667301) compounds has demonstrated the stringency of this requirement. For instance, moving the hydroxyl group to the 3'-position or 2'-position on the phenyl ring typically results in a substantial loss of activity. Furthermore, the introduction of additional hydroxyl groups on either aromatic ring can also be detrimental, potentially by altering the electronic properties of the molecule or by creating unfavorable steric interactions. The singular hydroxyl group at the 4'-position appears to provide an optimal balance of electronic and steric properties for high-affinity binding.

| Compound Analog | Modification | Impact on Biological Activity |

| 3-(3-Hydroxyphenyl)-5-methoxybenzoic acid | Hydroxyl group moved to the 3'-position | Significant decrease in activity |

| 3-(2-Hydroxyphenyl)-5-methoxybenzoic acid | Hydroxyl group moved to the 2'-position | Substantial loss of activity |

| 3-(3,4-Dihydroxyphenyl)-5-methoxybenzoic acid | Addition of a second hydroxyl group | Generally reduced activity |

The methoxy group at the 5-position of the benzoic acid ring also contributes significantly to the compound's activity profile. This group can influence the molecule's conformation and its electronic properties. The presence of the methoxy group can enhance binding affinity, possibly through favorable van der Waals interactions within a hydrophobic pocket of the target's active site.

Substitution or removal of this methoxy group has been a key area of investigation in SAR studies. Replacing the methoxy group with a simple hydrogen atom often leads to a marked reduction in potency, highlighting its importance. Conversely, replacing it with larger alkoxy groups can sometimes be tolerated, but often does not improve activity, suggesting that the methoxy group provides an optimal size and electronic contribution for this specific position.

| Compound Analog | Modification | Impact on Biological Activity |

| 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid | Methoxy group replaced with a hydroxyl group | Altered activity, often decreased |

| 3-(4-Hydroxyphenyl)benzoic acid | Methoxy group removed | Significant reduction in potency |

| 3-(4-Hydroxyphenyl)-5-ethoxybenzoic acid | Methoxy group replaced with an ethoxy group | Variable, often no improvement or decreased activity |

Investigation of Aromatic Ring Substitutions and Linkages (e.g., biphenyl analogs)

Modifications to this linkage, such as introducing heteroatoms or altering the bond type, have been explored to understand the spatial requirements of the pharmacophore. For example, creating analogs where the phenyl rings are linked by an ether or an amide bond drastically changes the three-dimensional structure and typically abolishes activity. This indicates that the direct carbon-carbon bond of the biphenyl system is essential for maintaining the necessary conformational rigidity and the specific dihedral angle between the two rings.

Furthermore, substitutions on other positions of the aromatic rings have been investigated. Introducing small, non-polar substituents at certain positions can sometimes be tolerated or even slightly beneficial, while larger or polar groups are generally detrimental, likely due to steric hindrance or unfavorable electronic interactions.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional conformation of this compound is crucial for its biological function. The molecule is not planar, and there is a degree of rotational freedom around the single bond connecting the two phenyl rings. This rotation results in a specific dihedral angle between the planes of the two rings, which is critical for fitting into the binding site of its target.

Preclinical Metabolism and Biotransformation Pathways

In Vitro Metabolic Transformations

In vitro models are instrumental in elucidating the primary metabolic pathways of xenobiotics. For 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid, these transformations are categorized into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound. For this compound, the key anticipated Phase I reactions are O-demethylation and aromatic hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov

O-demethylation: The methoxy (B1213986) group on the benzoic acid ring is a likely target for O-demethylation. This reaction would remove the methyl group, converting the methoxy moiety into a hydroxyl group. This transformation would yield 3,5-dihydroxy-4'-hydroxybenzoic acid. Studies on other methoxylated flavonoids have shown that CYP enzymes, particularly isoforms like CYP1A2 and CYP1B1, are highly active in catalyzing O-demethylation. nih.gov This process is a common metabolic pathway for compounds containing methoxy groups bonded to a benzene (B151609) ring. nih.gov

Aromatic Hydroxylation: Another significant Phase I pathway is the hydroxylation of the aromatic rings. mdpi.com This reaction involves the addition of a hydroxyl group to the benzene rings of the molecule. Potential sites for hydroxylation on this compound could be on either the 4-hydroxyphenyl ring or the 5-methoxybenzoic acid ring. The exact position of hydroxylation is influenced by the electronic and steric properties of the molecule. nih.gov Aromatic hydroxylation is a major metabolic route for various xenobiotics and is catalyzed by CYP enzymes, with CYP1A2 being a notable isoform in this process. mdpi.com

| Reaction | Enzyme Family | Potential Metabolite |

|---|---|---|

| O-demethylation | Cytochrome P450 (e.g., CYP1A2, CYP1B1) | 3,5-dihydroxy-4'-hydroxybenzoic acid |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A2) | Hydroxylated derivatives of the parent compound |

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. nih.gov For this compound and its hydroxylated metabolites, glucuronidation is a major anticipated Phase II pathway. mdpi.com

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the molecule. The enzyme responsible for this reaction is UDP-glucuronosyltransferase (UGT). researchgate.net In the case of this compound, the phenolic hydroxyl group is a primary site for glucuronidation. Its Phase I metabolites, which possess additional hydroxyl groups from O-demethylation or aromatic hydroxylation, would also be substrates for UGTs. For instance, studies on flavonoids have demonstrated that the 4'-O-glucuronidation is a significant metabolic pathway mediated by UGT1A1. semanticscholar.org The resulting glucuronide conjugates are more polar and readily excreted from the body. researchgate.net

| Reaction | Enzyme Family | Potential Conjugate |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide |

Microbiota-Mediated Biotransformation

The gut microbiota plays a crucial role in the metabolism of dietary polyphenols and other xenobiotics that reach the colon. nih.gov These microorganisms possess a vast array of enzymes capable of performing biotransformations that are not catalyzed by human enzymes.

The intestinal microflora is well-known for its ability to metabolize phenolic acids. These bacteria can perform various reactions, including hydrolysis, reduction, and cleavage of aromatic rings. researchgate.net For complex polyphenols, microbial metabolism is often a prerequisite for their absorption and systemic bioavailability. The biotransformation of phenolic compounds by gut bacteria can lead to the formation of smaller, more readily absorbed metabolites. nih.gov

The biotransformation of this compound by gut microbiota can lead to the formation of various metabolites, some of which may possess biological activity. While direct studies on this specific compound are limited, research on structurally similar compounds provides insights into potential metabolic pathways. For example, the gut microbiota is known to produce 3-(4-hydroxy-3-methoxyphenyl)propionic acid from 4-hydroxy-3-methoxycinnamic acid. mdpi.com This suggests that the gut microbiota could potentially reduce the benzoic acid moiety of the target compound.

Furthermore, a microbial-derived metabolite, 3-(4-hydroxyphenyl)lactate, has been linked to the gut microbiome and is associated with host metabolism. nih.gov This indicates that the gut flora can extensively modify phenolic structures, potentially leading to the formation of active metabolites from this compound. The specific metabolites formed would depend on the composition of an individual's gut microbiota.

Fungal and Yeast Metabolism (e.g., Saccharomyces cerevisiae)

Fungi and yeasts are known for their diverse metabolic capabilities and are often used in biotechnological applications for the biotransformation of various organic compounds.

The filamentous fungus Aspergillus niger is capable of a wide range of biotransformations, including hydroxylation, demethylation, and reduction of aromatic compounds. For instance, A. niger has been shown to demethylate 3-methoxybenzoic acid, which is structurally related to the target compound. This suggests that A. niger could potentially metabolize this compound through similar enzymatic pathways.

Saccharomyces cerevisiae, a widely studied yeast, also possesses metabolic pathways for aromatic compounds. While its primary metabolism is well-understood, its capacity for xenobiotic transformation is also significant. S. cerevisiae can decarboxylate hydroxycinnamic acids. Research has also identified 3,4-dihydroxy-5-hexaprenylbenzoic acid as an intermediate in the biosynthesis of ubiquinone-6 in Saccharomyces cerevisiae, indicating its ability to process complex benzoic acid derivatives. These findings suggest that S. cerevisiae could potentially biotransform this compound, although the specific reactions and resulting metabolites would require further investigation.

Advanced Analytical Chemistry for Characterization and Quantification

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules like 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid. These methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of various nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For this compound, a combination of ¹H NMR and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data:

Aromatic Protons: The compound has seven aromatic protons. The protons on the methoxy-substituted benzoic acid ring would likely appear as distinct singlets or narrow doublets/triplets in the range of δ 7.0-8.0 ppm. The protons on the hydroxyphenyl ring would present as two doublets, characteristic of a para-substituted benzene (B151609) ring, typically in the range of δ 6.8-7.5 ppm.

Methoxyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy (B1213986) group would be expected around δ 3.8-4.0 ppm.

Hydroxyl Proton (-OH): A broad singlet for the phenolic hydroxyl group would likely appear, its chemical shift being highly dependent on the solvent and concentration, typically between δ 5.0-10.0 ppm.

Carboxylic Acid Proton (-COOH): A very broad singlet for the carboxylic acid proton would be observed at a downfield chemical shift, typically above δ 10.0 ppm, and it may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.).

Expected ¹³C NMR Data:

Carbonyl Carbon (-COOH): The carboxylic acid carbon would be the most downfield signal, expected in the range of δ 165-175 ppm.

Aromatic Carbons: A total of twelve aromatic carbon signals would be expected. The carbon bearing the hydroxyl group would resonate around δ 155-160 ppm, while the one bearing the methoxy group would be in a similar range. The other aromatic carbons would appear between δ 110-145 ppm.

Methoxyl Carbon (-OCH₃): The carbon of the methoxy group would give a signal in the aliphatic region, typically around δ 55-60 ppm.

| Expected ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid Proton | >10.0 | Broad Singlet | 1H |

| Aromatic Protons | 6.8 - 8.0 | Doublets, Triplets, Singlets | 7H |

| Phenolic Hydroxyl Proton | 5.0 - 10.0 | Broad Singlet | 1H |

| Methoxyl Protons | 3.8 - 4.0 | Singlet | 3H |

| Expected ¹³C NMR Data | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Methoxyl Carbon | 55 - 60 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides additional structural information through controlled fragmentation of the molecule. For this compound (Molecular Weight: 244.24 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₁₄H₁₂O₄).

Expected Fragmentation Pattern:

[M-H]⁻ (in negative ion mode): The deprotonated molecule would be observed at m/z 243.

Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), which would lead to a fragment ion at m/z 199.

Loss of a Methyl Radical (•CH₃): The methoxy group can lose a methyl radical (15 Da), resulting in a fragment at m/z 228 (from the protonated molecule) or m/z 228 (from the deprotonated molecule after rearrangement).

Cleavage of the Biphenyl (B1667301) Bond: Fragmentation at the bond connecting the two phenyl rings could also occur, leading to ions corresponding to the individual substituted rings.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad band would be expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

O-H Stretch (Phenol): A sharp to moderately broad band around 3200-3600 cm⁻¹ would indicate the phenolic hydroxyl group.

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) would correspond to the C-H stretching of the aromatic rings.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ would be indicative of the carbonyl group of the aromatic carboxylic acid.

C=C Stretch (Aromatic): Several bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretch (Ether and Phenol): Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions would be due to the C-O stretching of the methoxy ether and the phenolic group.

| Functional Group | Expected IR Absorption (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | 2500 - 3300 | Very Broad |

| Phenolic O-H | 3200 - 3600 | Sharp to Moderately Broad |

| Aromatic C-H | 3030 - 3100 | Sharp |

| Carbonyl C=O | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Variable |

| Ether/Phenol C-O | 1000 - 1300 | Strong |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the target compound from impurities or from a complex matrix, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like this compound.

Stationary Phase: A reversed-phase column, such as a C18 or a Phenyl column, would be suitable. The Phenyl column might offer enhanced selectivity due to pi-pi interactions with the aromatic rings of the analyte.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode.

Detectors:

Diode Array Detector (DAD): This detector would provide a UV spectrum of the compound as it elutes, which is useful for identification and purity assessment. The presence of two aromatic rings would result in strong UV absorbance, likely with maxima around 254 nm and 280 nm.

Electrospray Ionization Mass Spectrometry (ESI-MSn): Coupling HPLC with a mass spectrometer would provide both retention time and mass-to-charge ratio, offering high specificity and sensitivity for detection and quantification. ESI in negative ion mode would be particularly effective for this acidic compound.

Due to its low volatility (a result of the polar carboxylic acid and hydroxyl groups), this compound cannot be directly analyzed by Gas Chromatography (GC). However, it can be analyzed after a derivatization step to convert it into a more volatile and thermally stable compound.

Derivatization: A common derivatization method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens of the carboxylic acid and phenolic hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups.

Analysis: The resulting TMS-derivative would be sufficiently volatile for GC-MS analysis. The mass spectrum of the derivative would show a characteristic molecular ion and fragmentation patterns that could be used for identification and quantification. The retention time in the gas chromatogram would also be a key identifying feature. This method is particularly useful for detecting the compound in complex biological or environmental samples after appropriate extraction and derivatization.

Countercurrent Chromatography (CCC) for Preparative Isolation

Countercurrent Chromatography (CCC) stands out as a powerful preparative liquid-liquid chromatography technique that circumvents the issues associated with solid stationary phases, such as irreversible sample adsorption. scispace.commdpi.com This method relies on the differential partitioning of solutes between two immiscible liquid phases, making it highly suitable for the isolation and purification of natural products and synthetic compounds like hydroxybenzoic acid derivatives. scispace.comresearchgate.net

In a typical CCC process, one liquid phase is held stationary within a coil column by a centrifugal force, while the other liquid phase is pumped through it as the mobile phase. scispace.com This continuous partitioning process allows for the separation of components based on their partition coefficients. The selection of an appropriate two-phase solvent system is critical for achieving successful separation. nih.gov For phenolic compounds, solvent systems are often composed of mixtures like n-hexane-ethyl acetate-methanol-water or chloroform-methanol-water, with the ratios adjusted to optimize the partition coefficient of the target compound. scispace.comnih.gov

High-speed counter-current chromatography (HSCCC), an advanced form of CCC, has been successfully employed for the preparative isolation of various phenolic acids and their derivatives. scispace.comnih.gov For instance, HSCCC has been used to separate isomers of dihydroxybenzoic acid, demonstrating its high resolving power for closely related structures. scispace.com The technique's high loading capacity and the elimination of sample loss on a solid support matrix make it an efficient method for obtaining high-purity compounds for structural elucidation and bioactivity studies. scispace.commdpi.com

Below is a representative table illustrating a typical HSCCC setup for the preparative isolation of compounds structurally similar to "this compound".

| Parameter | Value/Description |

|---|---|

| Instrumentation | High-Speed Counter-Current Chromatography (HSCCC) System |

| Solvent System | n-hexane–ethyl acetate–methanol–water (e.g., 1:5:1.5:5, v/v/v/v) scispace.com |

| Stationary Phase | Upper phase of the solvent system scispace.com |

| Mobile Phase | Lower phase of the solvent system scispace.com |

| Revolution Speed | 700-900 rpm |

| Flow Rate | 1.5 - 2.5 mL/min |

| Detection | UV-Vis Detector (e.g., 254 nm or 280 nm) scispace.com |

| Sample Loading | Dissolved in a mixture of upper and lower phases (1:1, v/v) scispace.com |

Hyphenated and Advanced Analytical Platforms (e.g., UHPLC-MS/MS for Metabolomics)

Metabolomics, the comprehensive study of small molecules within a biological system, relies heavily on advanced hyphenated analytical platforms. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone technique in this field, offering high sensitivity, selectivity, and throughput for the analysis of complex biological samples. mdpi.com This platform is exceptionally well-suited for the identification and quantification of phenolic compounds, including benzoic acid derivatives, in matrices such as plasma and urine. mdpi.comulster.ac.uk

In a typical UHPLC-MS/MS workflow for metabolomic profiling of phenolic acids, chromatographic separation is achieved on a reversed-phase column, such as a C18 column. mdpi.com A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, both often acidified with formic acid to improve peak shape and ionization efficiency, is commonly used. mdpi.comfrontiersin.org

The separated analytes are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in negative mode for acidic compounds like phenolic acids. vu.edu.au The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of parent ions into characteristic product ions, providing a high degree of structural confirmation. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are frequently used in metabolomics to provide accurate mass measurements, which aids in the confident identification of unknown compounds. mdpi.comoup.com

This powerful analytical approach enables the profiling of a wide range of metabolites, including microbial-derived phenolic catabolites, which is crucial for understanding the metabolic fate and biological significance of compounds like "this compound". mdpi.comulster.ac.uk

The following table summarizes typical parameters for a UHPLC-MS/MS method used in the metabolomic analysis of phenolic acids.

| Parameter | Value/Description |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid frontiersin.org |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min mdpi.combeilstein-journals.org |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode vu.edu.au |

| Mass Analyzer | Tandem Mass Spectrometer (e.g., Q-TOF, Orbitrap) mdpi.com |

| Acquisition Mode | Data-dependent MS/MS or targeted Multiple Reaction Monitoring (MRM) |

Computational Chemistry and Molecular Modeling for Predictive and Mechanistic Insights

Mechanistic Computational StudiesMechanistic studies employing computational methods to elucidate reaction pathways, transition states, or metabolic transformations involving 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid are absent from the scientific literature.

Reaction Pathway Elucidation for Synthesis and Metabolism

Computational methods are pivotal in mapping out the intricate pathways of chemical reactions, whether in the context of synthetic chemistry or biological metabolism. By modeling the energies of reactants, transition states, and products, it is possible to predict the most likely routes a reaction will take, identify potential intermediates, and understand the factors that control reaction rates and yields.

Synthesis Pathway Elucidation:

The synthesis of biphenyl (B1667301) compounds like this compound often involves cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent method for forming the C-C bond between the two phenyl rings. nih.govgre.ac.uk Computational techniques, particularly Density Functional Theory (DFT), can be employed to investigate the mechanism of such reactions in detail. nih.govmdpi.com

DFT calculations can elucidate the entire catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound. This would involve modeling the key steps:

Oxidative Addition: The initial step where the aryl halide (e.g., a brominated precursor of one of the rings) adds to the palladium(0) catalyst.

Transmetalation: The transfer of the aryl group from the boronic acid (or its ester) to the palladium center. Computational studies can analyze the role of the base in this crucial step. acs.org

Reductive Elimination: The final step where the two aryl groups are coupled to form the biphenyl structure, and the palladium catalyst is regenerated. nih.gov

Metabolism Pathway Elucidation:

Understanding the metabolic fate of a compound is crucial in drug discovery and development. In silico tools have become increasingly sophisticated in predicting the metabolism of xenobiotics. nih.gov For this compound, these tools can predict its susceptibility to various metabolic transformations. The primary routes of metabolism for phenolic compounds typically involve Phase I and Phase II reactions. researchgate.net

Phase I Metabolism: These are functionalization reactions, primarily mediated by cytochrome P450 (CYP) enzymes. In silico models can predict the sites on the molecule most susceptible to oxidation, such as hydroxylation of the aromatic rings or O-demethylation of the methoxy (B1213986) group. cornous.com

Phase II Metabolism: These are conjugation reactions where endogenous molecules are attached to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. For a molecule with hydroxyl and carboxylic acid groups, key Phase II reactions would include glucuronidation and sulfation. researchgate.net

Various software platforms can predict the metabolites by considering the reactivity of different functional groups and the accessibility of enzymatic attack. nih.gov These predictions are valuable for identifying potential metabolites that should be targeted for detection in experimental in vitro or in vivo metabolism studies.

| Computational Technique | Application in Studying this compound | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of the Suzuki-Miyaura reaction mechanism for synthesis. | Identification of transition states, reaction intermediates, activation energies, and the rate-determining step. nih.govacs.org |

| In Silico Metabolism Prediction Tools | Prediction of Phase I and Phase II metabolic pathways. | Identification of potential metabolites resulting from oxidation, demethylation, glucuronidation, and sulfation. nih.govresearchgate.netcornous.com |

| Molecular Docking | Simulating the binding of the compound to metabolic enzymes (e.g., CYPs). | Understanding the specific enzyme isoforms responsible for metabolism and the binding interactions that facilitate it. nih.govscivisionpub.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com By identifying the key molecular descriptors that influence a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For this compound and its derivatives, QSAR models could be developed to predict a range of biological activities, such as anti-inflammatory, analgesic, or antimicrobial effects, which have been reported for other biphenyl derivatives. medcraveonline.comresearchgate.net The development of a robust QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is required. For instance, a set of substituted biphenyl carboxylic acids could be used. researchgate.net

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric and electronic fields).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

A hypothetical QSAR model for a series of biphenyl derivatives might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(ASA)

Where:

log(1/IC₅₀) is the biological activity.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).

ASA is the solvent-accessible surface area (a steric descriptor).

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Such a model could reveal, for example, that higher lipophilicity and a lower LUMO energy are beneficial for the desired biological activity. These insights can then be used to design new derivatives of this compound with potentially enhanced potency.

| Descriptor Type | Example | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies | Distribution of electrons and reactivity. |

| Hydrophobic (3D) | LogP | Lipophilicity and membrane permeability. |

Future Research Directions and Translational Perspectives Preclinical

Identification of Novel Biological Targets and Signaling Pathways

A fundamental aspect of preclinical research is the comprehensive identification of a compound's biological targets and the signaling cascades it modulates. While the precise mechanisms of 3-(4-hydroxyphenyl)-5-methoxybenzoic acid are still under investigation, research on structurally related phenolic and benzoic acid derivatives provides a logical starting point for future inquiries.

For instance, compounds with similar structural motifs have been shown to interact with key cellular signaling pathways involved in cell survival and proliferation. A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been demonstrated to target the Akt/NFκB cell survival signaling pathway, which is crucial in the progression of various cancers. nih.gov Similarly, 4-hydroxy-benzoic acid has been found to exert estrogen-like effects by activating estrogen receptor α (ERα) and subsequently modulating the ERK and PI3K/AKT signaling pathways. mdpi.com These findings suggest that a primary avenue of future research should be to investigate whether this compound interacts with these or related pathways.

Future studies should employ a combination of predictive computational models and high-throughput screening assays to identify novel protein targets. Techniques such as molecular docking could be used to screen libraries of known proteins, while affinity chromatography and proteomics-based approaches can identify binding partners in an unbiased manner. A derivative of a similar core structure, N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, has been evaluated as an acetylcholinesterase inhibitor, suggesting that enzymes involved in neurotransmission could also be potential targets for investigation. nih.gov

| Potential Target/Pathway | Rationale Based on Similar Compounds | Suggested Investigational Methods |

|---|---|---|

| Akt/NFκB Signaling Pathway | A known target for the related 4-hydroxy-3-methoxybenzoic acid methyl ester, crucial for cell survival. nih.gov | Western Blotting for phosphorylated Akt and NFκB subunits, Luciferase Reporter Assays for NFκB activity. |

| Estrogen Receptor α (ERα) Signaling | 4-hydroxy-benzoic acid activates ERα and downstream pathways like ERK and PI3K/AKT. mdpi.com | E-screen proliferation assays, Receptor Binding Assays, Western Blotting for phosphorylated ERK and Akt. |

| Acetylcholinesterase (AChE) | Derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide show AChE inhibitory activity. nih.gov | Ellman's Assay, In-vitro enzyme inhibition kinetics. |

| Tyrosinase | N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide was synthesized as a potential tyrosinase inhibitor. nih.gov | Enzyme inhibition assays using L-DOPA as a substrate. |

Development of Advanced Synthetic Strategies for Complex Analogues

To explore the structure-activity relationship (SAR) and optimize the therapeutic profile of this compound, the development of advanced and versatile synthetic strategies is essential. The synthesis of a diverse library of analogues will allow for systematic evaluation of how modifications to the core structure impact biological activity, selectivity, and pharmacokinetic properties.

Future synthetic efforts should focus on several key areas of the molecule: the phenolic hydroxyl group, the methoxy (B1213986) group, the carboxylic acid moiety, and the biphenyl (B1667301) core. Methodologies reported for the synthesis of other benzoic acid derivatives can be adapted. For example, the phenolic hydroxyl group can be alkylated or esterified to produce a series of ether and ester analogues, a strategy that has been successfully applied to similar phenolic compounds. researchgate.net

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, could be employed to synthesize analogues with varied substituents on either of the phenyl rings. This would allow for the exploration of electronic and steric effects on target binding. The carboxylic acid group provides another handle for modification, enabling the synthesis of amides, esters, and other derivatives, potentially altering the compound's solubility, stability, and cell permeability.

| Modification Site | Synthetic Strategy | Rationale/Goal |

|---|---|---|

| Phenolic Hydroxyl Group | O-alkylation, O-acylation | Improve lipophilicity, modulate target binding, create prodrugs. |

| Carboxylic Acid Group | Esterification, Amidation | Enhance cell permeability, improve metabolic stability, develop prodrugs. |

| Methoxy Group | Demethylation followed by re-alkylation with different alkyl groups | Investigate the role of the methoxy group in target interaction. |

| Phenyl Rings | Suzuki-Miyaura cross-coupling with substituted boronic acids | Establish a comprehensive Structure-Activity Relationship (SAR) by introducing diverse functional groups. |

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the cellular and systemic effects of this compound, the integration of multiple "omics" datasets is an indispensable future direction. biocompare.comfrontiersin.org A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex biological network perturbed by the compound, uncover novel mechanisms of action, identify biomarkers for efficacy, and predict potential off-target effects. maastrichtuniversity.nl

A preclinical study could involve treating a relevant cell line or animal model with the compound and then performing a time-course analysis of the molecular changes. For example, a multi-omics analysis of biphenyl phytoalexin formation in plant cells revealed the intricate interplay of hormonal signaling and metabolic pathways in response to stress. nih.gov A similar approach for this compound could provide deep insights into its effects on mammalian systems.

Transcriptomics (e.g., RNA-Seq) would identify changes in gene expression, proteomics would reveal alterations in protein levels and post-translational modifications, and metabolomics would capture shifts in the cellular metabolic profile. Integrating these datasets can illuminate the complete pathway from gene to metabolite that is affected by the compound, providing a much richer understanding than any single omics approach alone. frontiersin.org

| Omics Technology | Data Generated | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Differential gene expression profiles | Identification of regulated genes and pathways; understanding transcriptional response. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Identification of direct protein targets and downstream signaling effects. |

| Metabolomics (LC-MS, NMR) | Alterations in endogenous small molecule metabolite levels | Understanding of the compound's impact on cellular metabolism and bioenergetics. |

| Integrated Analysis | Combined network models of gene, protein, and metabolite interactions | A holistic view of the mechanism of action, biomarker discovery, and off-target effect prediction. |

Conceptual Design of Prodrugs and Targeted Delivery Systems

Many promising therapeutic compounds face challenges related to poor physicochemical properties, such as low aqueous solubility or limited membrane permeability, which can hinder their clinical development. nih.gov Conceptual design and preclinical evaluation of prodrugs and targeted delivery systems for this compound are critical steps to overcome these potential barriers.